Ethyl 2-(5-chloro-o-anisidino)-3,3,3-trifluoro-2-propionamidopropionate
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Overview
Description
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted aromatic ring, and an ethyl ester functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the intermediate product with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process for commercial production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE can be compared with other similar compounds, such as:
Methyl 5-chloro-2-methoxyphenylamino-3,3,3-trifluoro-2-propanamidopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-2-propanamidopropanoate: Similar structure but with different substituents on the aromatic ring.
The uniqueness of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18ClF3N2O4 |
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Molecular Weight |
382.76 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyanilino)-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C15H18ClF3N2O4/c1-4-12(22)21-14(15(17,18)19,13(23)25-5-2)20-10-8-9(16)6-7-11(10)24-3/h6-8,20H,4-5H2,1-3H3,(H,21,22) |
InChI Key |
SEAGXDZHVFMAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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